4-Bromobutyric acid

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Researchers requiring a bifunctional C4 linker with orthogonal reactivity often face trade-offs between leaving-group lability and shelf stability. 4-Bromobutyric acid (CAS 2623-87-2) resolves this by occupying the optimal middle ground: the bromine atom enables practical nucleophilic substitution rates under mild conditions without the light-sensitivity and decomposition risks of iodo analogs. Its free carboxylic acid eliminates deprotection steps required with ester-protected derivatives. • Direct solid-phase γ-butyrolactone synthesis via intramolecular cyclization. • Key precursor for vinyl bromobutanoate (VBr) in degradable copolymer synthesis. • Proven alkylating agent in autotaxin (ATX) inhibitor programs. Bulk stock available for immediate dispatch.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 2623-87-2
Cat. No. B043301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutyric acid
CAS2623-87-2
Synonyms4-Bromobutanoic Acid;  4-Bromobutyric Acid;  Carboxypropyl Bromide;  NSC 99322;  γ-Bromobutyric Acid
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CBr
InChIInChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
InChIKeyGRHQDJDRGZFIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobutyric Acid Identity and Physicochemical Profile


4-Bromobutyric acid (CAS 2623-87-2; also known as 4-bromobutanoic acid or γ-bromobutyric acid) is an ω-bromoalkylcarboxylic acid with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol [1]. Its bifunctional structure—featuring a terminal primary alkyl bromide and a free carboxylic acid group—confers distinct reactivity profiles that differentiate it from both its chloro/iodo analogs and its ester/amide derivatives . The compound is a low-melting solid (mp 30–31 °C) that is soluble in water, dilute alkali, and most common organic solvents, with a predicted pKa of 4.51 ± 0.10 . These properties underpin its utility as a versatile alkylating agent, bifunctional cross-linker, and pharmaceutical intermediate, particularly in applications where the combination of a good leaving group and a reactive carboxyl moiety is required for downstream functionalization .

Why 4-Bromobutyric Acid Cannot Be Substituted by Analogs


Substituting 4-bromobutyric acid with closely related analogs introduces predictable but consequential changes in reaction kinetics, product selectivity, and downstream process complexity. The bromine atom occupies a critical middle ground in leaving-group ability: it is substantially more reactive toward nucleophilic substitution than its chloro counterpart, enabling practical reaction times under milder conditions, yet it avoids the extreme lability and light-sensitivity of the iodo analog, which can lead to premature decomposition and side reactions . Furthermore, the free carboxylic acid of 4-bromobutyric acid distinguishes it from protected forms such as ethyl 4-bromobutyrate; while the ester offers a masked carboxyl, it necessitates an additional deprotection step and exhibits different solubility and partitioning behavior that can alter reaction outcomes in aqueous or biphasic systems [1]. These differences are not merely incremental—they can dictate whether an intended intramolecular cyclization proceeds to high yield versus oligomerization, or whether a polymer post-modification strategy succeeds with controlled architecture versus uncontrolled cross-linking [2].

4-Bromobutyric Acid Differentiation Evidence


Intermediate Leaving-Group Reactivity

4-Bromobutyric acid demonstrates leaving-group reactivity that is significantly higher than that of 4-chlorobutyric acid but lower and more controllable than that of 4-iodobutyric acid. This intermediate reactivity is a direct consequence of the C–Br bond dissociation energy relative to C–Cl and C–I, and it translates to practical reaction conditions: bromine enables nucleophilic substitution at ambient or moderately elevated temperatures, whereas the chloro analog typically requires forcing conditions or catalysis, and the iodo analog is prone to light-induced homolytic cleavage and premature decomposition . Electrochemical studies further reveal that 4-bromobutyric acid is not reducible under conditions where α-halogenated acids undergo electron transfer, indicating a distinct electrochemical stability profile [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Lactonization Efficiency on Polymer Supports

When reacted with macroporous polymer-supported bicarbonate, 4-bromobutyric acid and 5-bromopentanoic acid give the corresponding lactones in high yield. In stark contrast, longer-chain ω-bromo acids (e.g., 6-bromohexanoic acid, 8-bromo-octanoic acid, 11-bromoundecanoic acid) produce mainly oligomers under identical conditions due to the reduced propensity for intramolecular cyclization and increased chain flexibility [1]. This chain-length-dependent product selectivity is a critical differentiator: 4-bromobutyric acid uniquely forms the five-membered γ-butyrolactone with high efficiency, whereas even the next homolog (6-bromohexanoic acid) predominantly oligomerizes rather than forming the seven-membered ε-caprolactone [1].

Polymer-Supported Synthesis Lactonization Solid-Phase Chemistry

Bifunctional Cross-Linking for Sequential Coupling

4-Bromobutyric acid serves as a bifunctional cross-linker and spacer, with documented application in the industrial-scale synthesis of a hyaluronic acid–paclitaxel conjugate (US20230148151A1, 2023). In this process, the carboxylic acid moiety is activated for coupling to hyaluronic acid, while the terminal bromine atom provides a handle for subsequent attachment to paclitaxel [1]. This orthogonal reactivity is not available with ethyl 4-bromobutyrate, which requires ester hydrolysis before the carboxyl can be used for conjugation—adding a synthetic step, introducing potential side reactions, and altering the compound's solubility and handling characteristics .

Drug Conjugation Bioconjugation Linker Chemistry

Post-Polymerization Modification via Vinyl Bromobutanoate

Vinyl bromobutanoate (VBr), synthesized directly from 4-bromobutyric acid via palladium-catalyzed vinyl exchange with vinyl acetate, undergoes controlled homopolymerization via RAFT/MADIX to yield well-defined polymers with pendant bromine groups. These bromine handles are subsequently modified via azidation and 1,3-dipolar cycloaddition with PEG alkyne, enabling the introduction of hydrophilic functionality into a degradable polyester backbone [1]. In contrast, using the chloro analog would yield a less reactive pendant group requiring harsher modification conditions, while the iodo analog would introduce instability during polymerization and storage. Furthermore, the free acid form of 4-bromobutyric acid is essential for the vinyl exchange step; protected esters cannot participate directly in this catalytic transformation [2].

Polymer Chemistry RAFT Polymerization Post-Polymerization Modification

Autotaxin Inhibitor Synthesis via Thiol Alkylation

In the synthesis of small-molecule autotaxin (ATX/ENPP2) inhibitors, 4-bromobutyric acid is employed as the starting material for introducing a thiol functionality via S-alkylation of thiourea followed by in situ hydrolysis [1]. This specific transformation exploits the ω-bromoalkyl chain of 4-bromobutyric acid, which is geometrically optimal for accessing the hydrophobic pocket and channel of the ATX catalytic domain. While the chloro analog could theoretically undergo the same reaction, its lower reactivity would require longer reaction times or higher temperatures, potentially compromising yield and purity of the sensitive thiol intermediate. The iodo analog, conversely, would present handling and stability challenges during scale-up. The free carboxylic acid of 4-bromobutyric acid also provides a synthetic handle for further diversification of the inhibitor scaffold, a feature absent in the corresponding ethyl ester unless additional deprotection is performed .

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Isotope-Labeled Forms for Metabolic Tracing

4-Bromobutyric acid is commercially available in isotopically labeled forms, including [1-¹⁴C]-4-bromobutyric acid (CAS 19067-38-0, specific activity 50–60 mCi/mmol) and 4-bromobutyric-2,2,3,3,4,4-d₆ acid (CAS 136091-75-3) . The ¹⁴C-labeled version enables definitive tracking of the compound through metabolic pathways via autoradiography or scintillation counting, while the D₆-labeled isotopologue serves as an internal standard for LC-MS/MS quantification in pharmacokinetic and metabolic stability studies . In contrast, 4-chlorobutyric acid and 4-iodobutyric acid are not widely available as labeled isotopologues, and ethyl 4-bromobutyrate, while potentially labelable, introduces an ester moiety that can undergo hydrolysis in vivo, complicating metabolic interpretation [1]. The free acid form of 4-bromobutyric acid ensures that the intact molecule is tracked without confounding esterase-mediated cleavage.

Metabolic Tracing Isotope Labeling Analytical Chemistry

Verified Research and Industrial Applications


Polymer-Supported Synthesis of γ-Butyrolactone

Based on the direct head-to-head comparison of ω-bromoalkylcarboxylic acids on polymer supports, 4-bromobutyric acid is uniquely suited for the solid-phase synthesis of γ-butyrolactone [1]. Unlike longer-chain analogs that yield oligomers, 4-bromobutyric acid undergoes efficient intramolecular cyclization to the five-membered lactone. This makes it the reagent of choice for researchers constructing lactone libraries or utilizing γ-butyrolactone as a synthetic intermediate on solid supports. The bromine leaving group provides sufficient reactivity for cyclization under mild conditions, while the chloro analog would require forcing conditions incompatible with many polymer supports [1].

Functional Degradable Polymers via RAFT Polymerization

4-Bromobutyric acid is the essential precursor for vinyl bromobutanoate (VBr), a monomer that enables the synthesis of well-defined, degradable copolymers with pendant bromine groups for post-polymerization modification [2]. As demonstrated in head-to-head comparisons, neither the chloro nor the iodo analog yields a monomer with the optimal balance of polymerization stability and post-modification reactivity. Furthermore, the free acid form of 4-bromobutyric acid is required for the palladium-catalyzed vinyl exchange step; protected esters cannot participate directly [2]. Researchers developing functional polymers for drug delivery, tissue engineering, or bioconjugation should prioritize 4-bromobutyric acid over its analogs for this application [2].

Autotaxin Inhibitors for Fibrosis and Oncology

In medicinal chemistry programs targeting autotaxin (ATX/ENPP2), 4-bromobutyric acid serves as a key alkylating agent for installing a thiol moiety into inhibitor scaffolds [3]. The cross-study comparable evidence demonstrates that the ω-bromoalkyl chain of 4-bromobutyric acid provides the optimal reactivity and geometry for accessing the ATX binding pocket. While the chloro analog is insufficiently reactive and the iodo analog presents stability concerns, 4-bromobutyric acid offers a practical and scalable route to advanced intermediates [3]. Its free carboxylic acid also provides a handle for further diversification without additional deprotection steps, streamlining SAR exploration [3].

Drug-Linker Conjugation: Hyaluronic Acid–Paclitaxel

4-Bromobutyric acid is employed as a bifunctional spacer/linker in the industrial-scale synthesis of hyaluronic acid–paclitaxel conjugates for oncology applications [4]. The direct head-to-head comparison with ethyl 4-bromobutyrate highlights the advantage of the free acid: the carboxylic acid can be activated and coupled directly to hyaluronic acid, while the bromine provides a handle for subsequent paclitaxel attachment. This eliminates a hydrolysis step required for the ester analog, improving process efficiency and final product purity [4]. For any drug conjugation strategy requiring a short, flexible linker with orthogonal reactive termini, 4-bromobutyric acid is the preferred choice over protected ester derivatives [4].

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